N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
CAS No.: 954071-36-4
Cat. No.: VC6497716
Molecular Formula: C20H21F2N3O2
Molecular Weight: 373.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954071-36-4 |
|---|---|
| Molecular Formula | C20H21F2N3O2 |
| Molecular Weight | 373.404 |
| IUPAC Name | N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
| Standard InChI | InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) |
| Standard InChI Key | WBLPFNXPNMPZSX-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide consists of an oxalamide core (NH–C(=O)–C(=O)–NH) bridging two aromatic systems:
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N1-substituent: A 3,4-difluorophenyl group introducing electron-withdrawing fluorine atoms at meta and para positions.
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N2-substituent: A 4-(pyrrolidin-1-yl)phenethyl moiety, combining a phenethyl chain with a pyrrolidine ring at the para position .
The SMILES notation O=C(NCCc1ccc(N2CCCC2)cc1)C(=O)Nc1ccc(F)c(F)c1 confirms the connectivity, highlighting the ethyl spacer between the oxalamide and pyrrolidine-bearing phenyl ring .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Analytical Data
Hypothesized Synthesis
While no explicit synthesis is documented for this compound, its structure suggests a two-step approach:
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Oxalamide Formation: Condensation of 3,4-difluoroaniline with ethyl oxalyl chloride to yield N-(3,4-difluorophenyl)oxalamic acid.
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Coupling Reaction: Amide coupling between the oxalamic acid intermediate and 4-(pyrrolidin-1-yl)phenethylamine using carbodiimide reagents (e.g., EDC/HOBt) .
This strategy mirrors methods for analogous oxalamides, where activating agents facilitate amide bond formation under inert conditions .
Spectroscopic Characterization
Though experimental spectra are unavailable, predicted analytical data include:
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IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch).
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¹H NMR: Distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 6.8–7.2 ppm), and phenethyl chain protons (δ 2.6–3.1 ppm for CH₂ groups).
Future Research Directions
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Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary targets.
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SAR Studies: Modifying the pyrrolidine ring (e.g., N-methylation) or fluorophenyl group to optimize potency and selectivity.
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ADMET Profiling: In vitro assays for metabolic stability (e.g., microsomal half-life) and cytochrome P450 inhibition.
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